molecular formula C15H10Cl3N5 B1616670 6-chloro-N,N'-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 2572-44-3

6-chloro-N,N'-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B1616670
CAS RN: 2572-44-3
M. Wt: 366.6 g/mol
InChI Key: QFXLZCCVKGLOAA-UHFFFAOYSA-N
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Description

6-Chloro-N,N'-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine is an organic compound with the molecular formula C14H10Cl4N4. It is a white powder that is insoluble in water, and it is used in various scientific research applications. The compound has been studied for its potential therapeutic applications, such as in the treatment of cancer and other diseases. It has also been used in laboratory experiments for its biochemical and physiological effects.

Scientific Research Applications

Supramolecular Chemistry and Material Science

  • Microwave-Assisted Synthesis and Applications in Supramolecular Chemistry : A study describes the microwave-assisted synthesis of bistriazines, demonstrating applications in supramolecular chemistry. These compounds show promise in forming extended supramolecular polymers with interesting fluorescence properties through hydrogen bonds and/or complexation with metals (Moral et al., 2010).

  • Dendrimeric Melamine Cored Complexes : Research on dendrimeric melamine cored complexes capped with [salen/salophFe(III)] and [salen/salophCr(III)] shows their synthesis and characterization, including magnetic behaviors. These complexes highlight the versatility of triazine derivatives in designing functional materials with specific magnetic properties (Uysal & Koç, 2010).

Polymer Chemistry

  • Aromatic Polyamides and Polyimides : The synthesis of new polyamides and polyimides containing s-triazine rings and fluorene "cardo" groups is detailed, underscoring their potential in creating materials with desirable thermal and solubility properties. These polymers are characterized by their ability to form transparent, tough, and flexible films, showcasing their applicability in advanced material science (Sagar et al., 2001).

  • Novel Azo Reactive Dyes : A study on the synthesis of azo reactive dyes incorporating aromatic bridged diamines demonstrates the utility of triazine derivatives in fabric dyes. These dyes exhibit medium to high fastness values, indicating their practical applications in the textile industry (Saeed & Shabir, 2018).

  • Hydrogen-Bonded Complexes : Research into hydrogen-bonded complexes of diaminopyridines and diaminotriazines explores the effects of acylation on complex stabilities. This work contributes to the understanding of molecular interactions and the design of molecular recognition systems (Beijer et al., 1996).

  • Paramagnetic Glassy Molecular Materials : The synthesis of new paramagnetic materials from triazine derivatives for potential applications in molecular electronics and photonics is discussed. These materials exhibit luminescent properties and stability, making them candidates for electronic and optoelectronic devices (Castellanos et al., 2008).

properties

IUPAC Name

6-chloro-2-N,4-N-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3N5/c16-9-1-5-11(6-2-9)19-14-21-13(18)22-15(23-14)20-12-7-3-10(17)4-8-12/h1-8H,(H2,19,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXLZCCVKGLOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274593
Record name 6-chloro-N,N'-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N,N'-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

CAS RN

2572-44-3
Record name 6-chloro-N,N'-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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